4-(acetylamino)phenyl [(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
4-(acetylamino)phenyl [(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a phenyl ring, and a thiazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)phenyl [(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidinone core and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Acetylation of the Amino Group: The acetylamino group can be introduced by acetylating the amino group of the phenyl ring using acetic anhydride in the presence of a catalyst like pyridine.
Final Coupling Reaction: The final step involves coupling the acetylamino phenyl group with the thiazolidinone derivative using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzylidene ring, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone moiety, potentially converting them to hydroxyl groups.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated thiazolidinone derivatives.
Substitution: Various acylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl [(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate likely involves interactions with specific molecular targets such as enzymes or receptors. The acetylamino group and the thiazolidinone moiety may play crucial roles in binding to these targets, leading to modulation of their activity. The benzylidene group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)phenyl acetate: This compound shares the acetylamino phenyl structure but lacks the thiazolidinone and benzylidene groups.
3,4-dimethoxybenzylidene derivatives: Compounds with similar benzylidene structures but different core moieties.
Thiazolidinone derivatives: Compounds with the thiazolidinone core but different substituents on the phenyl ring.
Uniqueness
The uniqueness of 4-(acetylamino)phenyl [(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate lies in its combination of functional groups. The presence of the acetylamino group, the benzylidene moiety, and the thiazolidinone core in a single molecule provides a unique platform for exploring diverse chemical reactions and biological activities.
Properties
IUPAC Name |
(4-acetamidophenyl) 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-13(25)23-15-5-7-16(8-6-15)31-20(26)12-24-21(27)19(32-22(24)28)11-14-4-9-17(29-2)18(10-14)30-3/h4-11H,12H2,1-3H3,(H,23,25)/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINUDTDTBZYPAQ-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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